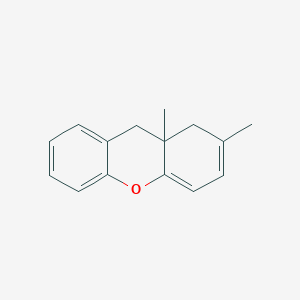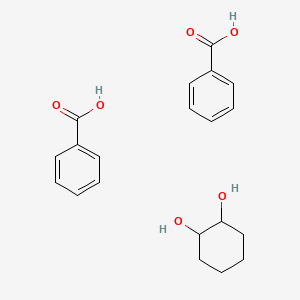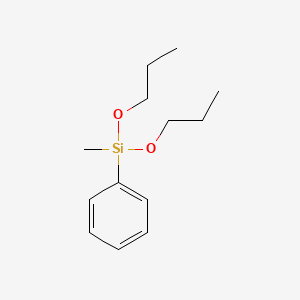
Methyl(phenyl)dipropoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(phenyl)dipropoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two propoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl(phenyl)dipropoxysilane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with propanol in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically include a solvent like toluene and a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Methyl(phenyl)dipropoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions often require a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Methyl(phenyl)dipropoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique properties.
作用機序
The mechanism by which methyl(phenyl)dipropoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The phenyl and propoxy groups contribute to the compound’s reactivity and solubility, enabling it to interact with different molecular pathways.
類似化合物との比較
Methyl(phenyl)dipropoxysilane can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of propoxy groups.
Methyltrimethoxysilane: Contains three methoxy groups and a methyl group, lacking the phenyl group.
Diphenyldimethoxysilane: Contains two phenyl groups and two methoxy groups, differing in the number of phenyl and alkoxy groups.
The uniqueness of this compound lies in its combination of a phenyl group and two propoxy groups, which impart specific chemical and physical properties that are advantageous for certain applications.
特性
CAS番号 |
58657-53-7 |
|---|---|
分子式 |
C13H22O2Si |
分子量 |
238.40 g/mol |
IUPAC名 |
methyl-phenyl-dipropoxysilane |
InChI |
InChI=1S/C13H22O2Si/c1-4-11-14-16(3,15-12-5-2)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChIキー |
JQYGMRTZHJTQAC-UHFFFAOYSA-N |
正規SMILES |
CCCO[Si](C)(C1=CC=CC=C1)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


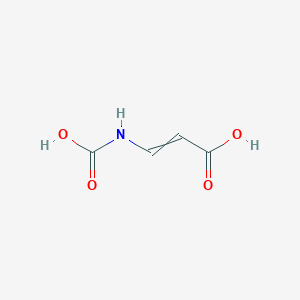

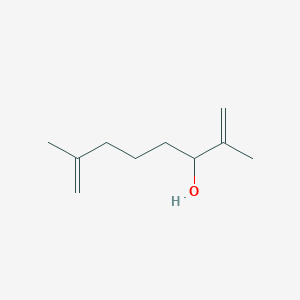


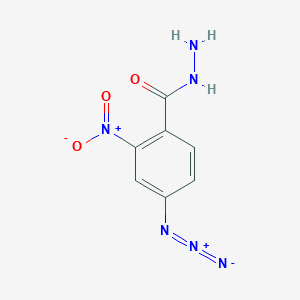
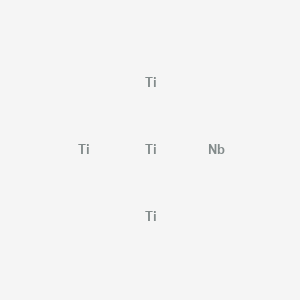
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

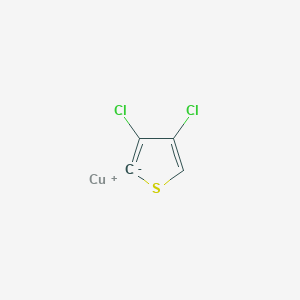
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

